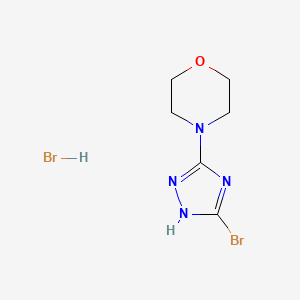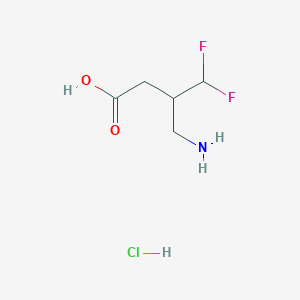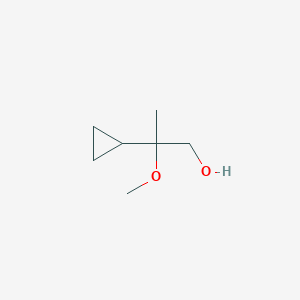![molecular formula C14H17NO2 B1382710 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid CAS No. 1821237-72-2](/img/structure/B1382710.png)
3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid
Overview
Description
3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid, also known as BABH, is a cyclic organic acid that is widely used in the synthesis of pharmaceuticals, agrochemicals and other compounds. BABH is a versatile, cost-effective and non-toxic reagent for numerous synthetic routes. It is a colorless solid that is soluble in water and many organic solvents.
Scientific Research Applications
Synthesis and Drug Discovery Applications
- The synthesis of 3-azabicyclo[3.2.0]heptane derivatives, closely related to 3-Benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid, has been developed as analogues of γ-aminobutyric acid, showcasing potential in neurochemical research (Petz & Wanner, 2013).
- A rapid two-step synthesis method for substituted 3-azabicyclo[3.2.0]heptanes has been established, highlighting their role as attractive building blocks in drug discovery (Denisenko et al., 2017).
Bicyclic Beta-Lactams and Tetrahydrofuran Derivatives
- Research has focused on the synthesis of bicyclic beta-lactams and tetrahydrofuran-fused beta-lactams from derivatives related to 3-azabicyclo[3.2.0]heptane, indicating their potential in developing new pharmaceutical compounds (Mollet, D’hooghe, & Kimpe, 2012).
Synthesis of Enantiopure and Bicyclic Amino Acid Derivatives
- The synthesis of enantiopure and bicyclic amino acid derivatives has been explored, which could lead to the development of novel pharmaceuticals and peptides (Avenoza et al., 2002).
Potential in Neuronal Nicotinic Receptor Ligands
- Novel bicyclic α-amino acids derived from structures similar to 3-azabicyclo[3.2.0]heptane have been synthesized, which may be significant in generating neuronal nicotinic receptor ligands (Strachan et al., 2006).
Advanced Building Blocks for Drug Discovery
- Functionalized 3-azabicyclo[3.2.0]heptanes, synthesized through photochemical intermolecular cycloaddition, have been transformed into advanced building blocks for drug discovery (Skalenko et al., 2018).
Properties
IUPAC Name |
3-benzyl-3-azabicyclo[3.2.0]heptane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO2/c16-13(17)14-7-6-12(14)9-15(10-14)8-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFVULRVZLGNKEI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1CN(C2)CC3=CC=CC=C3)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{Octahydrocyclopenta[c]pyrrol-2-yl}ethan-1-amine dihydrochloride](/img/structure/B1382628.png)
amine hydrochloride](/img/structure/B1382629.png)




![4-((2,3-Dihydro-2-methyl-6-nitro-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzoic acid](/img/structure/B1382639.png)







